molecular formula C7H10N2O B12526406 1H-Pyrazole, 1-[2-(ethenyloxy)ethyl]- CAS No. 845828-35-5

1H-Pyrazole, 1-[2-(ethenyloxy)ethyl]-

Cat. No.: B12526406
CAS No.: 845828-35-5
M. Wt: 138.17 g/mol
InChI Key: VZZMJDRZQNYXHH-UHFFFAOYSA-N
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Description

1H-Pyrazole, 1-[2-(ethenyloxy)ethyl]- is a pyrazole derivative featuring an ethenyloxyethyl substituent at the 1-position of the pyrazole ring. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, known for their versatility in pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No.

845828-35-5

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

1-(2-ethenoxyethyl)pyrazole

InChI

InChI=1S/C7H10N2O/c1-2-10-7-6-9-5-3-4-8-9/h2-5H,1,6-7H2

InChI Key

VZZMJDRZQNYXHH-UHFFFAOYSA-N

Canonical SMILES

C=COCCN1C=CC=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole, 1-[2-(ethenyloxy)ethyl]- typically involves the cyclization of appropriate precursors. One common method is the [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes, which provides pyrazoles under mild conditions . Another approach involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles .

Industrial Production Methods: Industrial production of pyrazoles often employs catalytic processes to enhance yield and selectivity. For instance, low loadings of a combination of Ru3(CO)12 and a NHC-diphosphine ligand can catalyze dehydrogenative coupling reactions of 1,3-diols with arylhydrazines to produce pyrazoles . These methods are scalable and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole, 1-[2-(ethenyloxy)ethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Disubstituted pyrazoles.

    Reduction: Pyrazolines.

    Substitution: N-arylpyrazoles.

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 1-[2-(ethenyloxy)ethyl]- involves its interaction with specific molecular targets and pathways. Pyrazoles are known to exhibit tautomerism, which can influence their reactivity and biological activity . The compound can form stable complexes with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Substituent Effects on Physicochemical Properties

The ethenyloxyethyl group distinguishes this compound from other pyrazoles in the evidence. Below is a comparative analysis of substituent-driven properties:

Compound Substituent Molecular Weight Melting Point Key Spectral Data Biological/Functional Relevance
1H-Pyrazole, 1-[2-(ethenyloxy)ethyl]- Ethenyloxyethyl ~166.2 (estimated) Not reported Expected NMR: δ 5.0–6.5 (vinyl protons), δ 4.0–4.5 (ether CH₂) Potential monomer for polymers or ligands
Compound 13 () β-(3-Fluoro-4-hydroxyphenyl) ~268.3 Yellow crystals ¹H-NMR: δ 6.8–7.5 (aromatic), δ 5.8 (vinyl) Fluorinated analogs for bioactivity
Compound 5b () Pentafluoroethyl ~366.3 150–151°C ¹⁹F-NMR: δ -75 to -85 (CF₂CF₃) High electronegativity for stability
Compound (I) () 4-Methoxybenzyl ~352.4 Not reported X-ray crystallography confirmed planar pyrazole ring Agrochemical applications
Compound 7a () Trifluoromethyl ~248.6 95–96°C ¹H-NMR: δ 2.6 (CF₃) Lipophilic for membrane penetration

Key Observations:

  • Electronic Effects : The ethenyloxyethyl group is electron-donating via its ether oxygen, contrasting with electron-withdrawing groups like pentafluoroethyl () or trifluoromethyl (). This difference impacts reactivity and stability, with fluorinated groups enhancing resistance to metabolic degradation .
  • Steric Effects : The ethenyloxyethyl group introduces moderate steric bulk compared to bulky substituents like 4-methoxybenzyl () or trimethylsilyl (). Smaller substituents (e.g., ethyl in ) may improve solubility but reduce thermal stability.
  • Spectral Signatures : The vinyl protons in the ethenyloxyethyl group would show distinct ¹H-NMR signals (δ 5.0–6.5) compared to aromatic protons in fluorinated analogs (δ 6.8–7.5, ) or methyl groups (δ 2.6, ).

Contradictions and Limitations

  • Melting Points: Fluorinated derivatives () exhibit higher melting points (150–247°C) due to strong intermolecular interactions, whereas non-fluorinated analogs (e.g., ethyl substituents in ) melt at lower temperatures (e.g., 150–151°C for 5b vs. 95–96°C for 7a) . The ethenyloxyethyl group’s melting point remains uncharacterized but is predicted to be moderate.
  • NMR Data : Fluorine-containing compounds () show distinct ¹⁹F-NMR shifts, which are absent in the target compound but critical for structural elucidation in analogs.

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